molecular formula C7H3BrFIO2 B1374827 2-Bromo-4-fluoro-6-iodobenzoic acid CAS No. 1421275-39-9

2-Bromo-4-fluoro-6-iodobenzoic acid

Cat. No. B1374827
CAS RN: 1421275-39-9
M. Wt: 344.9 g/mol
InChI Key: WJKILWSNFTUXCL-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-6-iodobenzoic acid is an organic compound . It is used for the synthesis of fluoro-substituted benzoyl chlorides and for the one-pot regioselective synthesis of isocoumarins .


Molecular Structure Analysis

The molecular weight of 2-Bromo-4-fluoro-6-iodobenzoic acid is 344.9 g/mol . The InChI code is 1S/C7H4BrIO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11) .


Physical And Chemical Properties Analysis

2-Bromo-4-fluoro-6-iodobenzoic acid is a solid . It should be stored in a refrigerator .

Scientific Research Applications

Organic Synthesis

2-Bromo-4-fluoro-6-iodobenzoic acid: is a versatile reagent in organic synthesis. It’s used as a building block for creating various organic compounds due to its reactive halogen groups. For instance, it can undergo palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, which are fundamental in constructing complex organic molecules .

Pharmaceutical Research

In pharmaceutical research, this compound serves as a precursor for synthesizing a range of bioactive molecules. Its halogen atoms can be strategically replaced with other functional groups to create potential drug candidates, especially in the development of anti-inflammatory and antibacterial agents .

Material Science

The halogenated benzoic acid derivative finds applications in material science, particularly in the synthesis of novel polymers and coatings. Its incorporation into polymer chains can enhance the material’s thermal stability and mechanical properties .

Analytical Chemistry

This compound is utilized in analytical chemistry as a standard or reference material. It helps in the calibration of instruments and validation of analytical methods, ensuring the accuracy and reliability of chemical analyses .

Environmental Science

2-Bromo-4-fluoro-6-iodobenzoic acid: can be studied for its environmental fate and behavior. Researchers investigate its biodegradation and potential as a tracer for studying environmental pollution and remediation processes .

Catalyst Development

The compound is explored for its role in catalysis. It can act as an intermediate in the synthesis of catalysts used for organic transformations, such as oxidation reactions, which are crucial in both laboratory and industrial settings .

Safety and Hazards

2-Bromo-4-fluoro-6-iodobenzoic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-4-fluoro-6-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFIO2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKILWSNFTUXCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)C(=O)O)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-fluoro-6-iodobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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